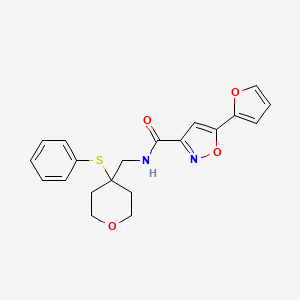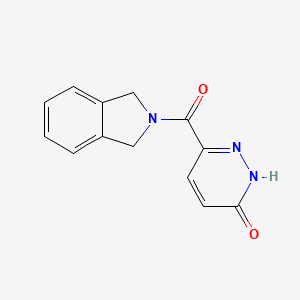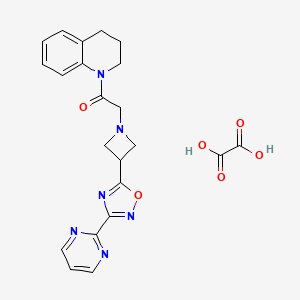
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic organic compound. This compound combines several heterocyclic components, which contribute to its unique properties and applications, making it interesting for scientific research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions: The preparation typically starts from simple aromatic and heterocyclic precursors. The synthesis involves several steps:
Formation of 3,4-dihydroquinoline via cyclization reactions.
Creation of 1,2,4-oxadiazole rings through condensation reactions.
Synthesis of azetidine rings, often via azetidinone intermediates.
The final assembly, combining these fragments, typically using amide bond formations and esterifications under controlled conditions.
Industrial Production Methods: Scaled-up methods employ continuous flow reactors for efficiency and safety. Starting materials are mixed in precise stoichiometric ratios, subjected to temperature and pH controls to ensure purity and yield.
化学反应分析
Types of Reactions:
Oxidation
Mild oxidizing agents convert the dihydroquinoline to quinoline derivatives.
Reduction
Catalytic hydrogenation reduces the oxadiazole or pyrimidine rings.
Substitution
Nucleophilic aromatic substitution reactions modify the quinoline ring or pyrimidine ring.
Common Reagents and Conditions:
Oxidation
Use of agents like PCC or KMnO4 under controlled temperatures.
Reduction
Use of hydrogen gas with palladium or platinum catalysts.
Substitution
Use of nucleophiles like amines or thiols in polar solvents like DMSO or DMF.
Major Products:
Quinoline derivatives from oxidation.
Saturated heterocycles from reduction.
Substituted heterocycles from nucleophilic substitutions.
科学研究应用
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies. Biology: Explored as a scaffold for drug design, particularly targeting enzymes or receptors. Medicine: Investigated for potential therapeutic effects in neurological disorders or infections. Industry:
作用机制
The compound's mechanism of action largely depends on its interaction with specific molecular targets.
Molecular Targets
Enzymes, such as kinases or oxidoreductases, and receptors involved in cellular signaling.
Pathways
It may interfere with metabolic pathways or signaling cascades, leading to its bioactive effects.
相似化合物的比较
Comparison with Other Compounds:
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone and 1-(2-oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone.
Uniqueness
Listing of Similar Compounds:
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone
1-(2-Oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanone
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2.C2H2O4/c27-17(26-10-3-6-14-5-1-2-7-16(14)26)13-25-11-15(12-25)20-23-19(24-28-20)18-21-8-4-9-22-18;3-1(4)2(5)6/h1-2,4-5,7-9,15H,3,6,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIFTVTGPIMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
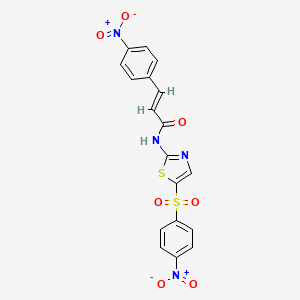
![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)
![2-(4-fluorophenoxy)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2799938.png)
![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)
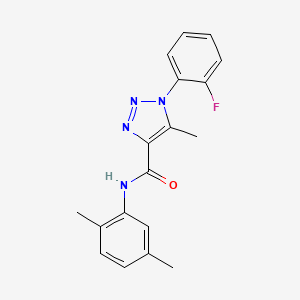
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2799941.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2799943.png)
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)
